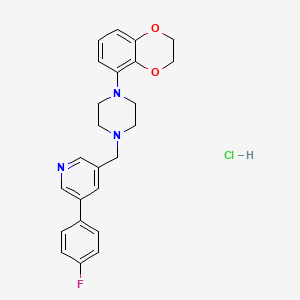
Aladorian sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aladorian Sodium: is a benzothiazepine derivative known for its anti-arrhythmic properties. It is primarily used in the research of heart failure and catecholaminergic polymorphic ventricular tachycardia . This compound is a small molecule drug that acts as a ryanodine receptor modulator, targeting the ryanodine receptor type 2 (RyR2) in cardiac cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aladorian Sodium is synthesized through a multi-step process involving the formation of the benzothiazepine core. The synthesis typically starts with the reaction of an appropriate amine with a thioamide to form the benzothiazepine ring. This is followed by various functional group modifications to introduce the desired substituents .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Aladorian Sodium undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: Various nucleophilic and electrophilic substitution reactions can modify the benzothiazepine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazepine derivatives .
Scientific Research Applications
Aladorian Sodium has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying ryanodine receptor modulators.
Biology: Investigated for its effects on calcium signaling in cardiac cells.
Medicine: Explored as a potential therapeutic agent for heart failure and arrhythmias.
Industry: Utilized in the development of new cardiovascular drugs
Mechanism of Action
Aladorian Sodium exerts its effects by modulating the activity of the ryanodine receptor type 2 (RyR2) in cardiac cells. This modulation helps regulate calcium release from the sarcoplasmic reticulum, thereby stabilizing cardiac rhythm and preventing arrhythmias . The compound binds to specific sites on the RyR2 receptor, altering its conformation and function .
Comparison with Similar Compounds
Similar Compounds
Dantrolene: Another ryanodine receptor modulator used for treating malignant hyperthermia.
S36: A compound with similar effects on RyR2 and SERCA2a activity.
Uniqueness of Aladorian Sodium
This compound is unique due to its dual-targeted action on both RyR2 and SERCA2a, making it a promising candidate for treating complex cardiac conditions. Its ability to simultaneously inhibit calcium leak and enhance calcium uptake sets it apart from other ryanodine receptor modulators .
Properties
CAS No. |
1233219-11-8 |
|---|---|
Molecular Formula |
C12H12NNaO4S |
Molecular Weight |
289.28 g/mol |
IUPAC Name |
sodium;2-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)-2-oxoacetate |
InChI |
InChI=1S/C12H13NO4S.Na/c1-17-9-2-3-10-8(6-9)7-13(4-5-18-10)11(14)12(15)16;/h2-3,6H,4-5,7H2,1H3,(H,15,16);/q;+1/p-1 |
InChI Key |
OUNBYSZUAWDKLT-UHFFFAOYSA-M |
SMILES |
O=C([O-])C(N1CCSC2=CC=C(OC)C=C2C1)=O.[Na+] |
Canonical SMILES |
COC1=CC2=C(C=C1)SCCN(C2)C(=O)C(=O)[O-].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aladorian sodium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(4-tert-butylphenyl)methyl-[2-[(4-fluorophenyl)sulfonyl-[(2,3,4,5,6-pentafluorophenyl)methyl]amino]acetyl]amino]-N-hydroxybenzamide](/img/structure/B605199.png)








